REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[C:3]#[C:4][CH2:5][OH:6]>C(O)C.[Pd]>[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][CH2:4][CH:5]=[O:6]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC(C#CCO)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred under an atmosphere of hydrogen for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the celite bed is washed with methanol (10 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate thus obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by column chromatography (5-10% ethyl acetate/hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCO)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[C:3]#[C:4][CH2:5][OH:6]>C(O)C.[Pd]>[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][CH2:4][CH:5]=[O:6]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC(C#CCO)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred under an atmosphere of hydrogen for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the celite bed is washed with methanol (10 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate thus obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by column chromatography (5-10% ethyl acetate/hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCO)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |